REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([C:17]([OH:19])=O)[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]1)=[O:5])[CH3:2].CC[N:22](CC)CC.ClC(OCC(C)C)=O>C1COCC1.N>[CH2:1]([O:3][C:4]([C:6]1([C:17](=[O:19])[NH2:22])[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The thick suspension is stirred for another 10 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
introduced for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes at 0° C.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured on water
|
Type
|
EXTRACTION
|
Details
|
extracted with TBME three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified via chromatography (SiO2; TBME )
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |